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Compound of Interest

Compound Name: Dilaurylglycerosulfate sodium

Cat. No.: B10861153 Get Quote

Disclaimer: The term "Dilaurylglycerosulfate sodium" does not correspond to a standard

chemical name. This guide provides a comprehensive overview of two related and

commercially significant lauryl-based surfactants that align with the query: Sodium Lauryl

Sulfate (SLS) and 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG). These

compounds are presented in separate sections to address their distinct chemical natures and

applications.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing in-depth information on the fundamental properties, experimental

protocols, and biological interactions of these key surfactants.

Section 1: Sodium Lauryl Sulfate (SLS)
Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is a widely used

anionic surfactant in a variety of industrial and consumer products. Its amphiphilic nature,

possessing a 12-carbon tail and a polar sulfate headgroup, allows it to effectively reduce the

surface tension of water, making it an excellent detergent, emulsifier, and foaming agent.

Fundamental Properties of Sodium Lauryl Sulfate (SLS)
The core physicochemical and biological properties of SLS are summarized below.
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Property Value References

Chemical Formula C₁₂H₂₅NaO₄S

Molecular Weight 288.38 g/mol

Appearance
White to pale yellow crystals,

flakes, or powder

Odor Faint odor of fatty substances

Solubility

Soluble in water, slightly

soluble in alcohol, insoluble in

chloroform and ether.

Melting Point 206 °C

Critical Micelle Concentration

(CMC)
8.2 mM in pure water at 25°C

Aggregation Number at CMC ~62

Micelle Ionization Fraction (α) ~0.3 (or 30%)
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Property Description References

Primary Biological Activity

Anionic surfactant, detergent,

protein denaturant, fat

emulsifier, wetting agent.

Mechanism of Action

Disrupts non-covalent bonds in

proteins, leading to loss of

native conformation. The

hydrophobic tail interacts with

non-polar regions of proteins

and lipids, while the sulfate

head interacts with water,

effectively solubilizing fats and

denaturing proteins.

Skin Irritation

Known skin irritant, especially

with prolonged contact or at

high concentrations. Disrupts

the skin barrier by removing

lipids, leading to increased

transepidermal water loss

(TEWL).

Antimicrobial Activity

Exhibits microbicidal activity

against both enveloped and

non-enveloped viruses by

solubilizing the viral envelope

and/or denaturing capsid

proteins. Also shows some

antibacterial properties.

Acute Oral Toxicity (LD₅₀, rat) 1,288 mg/kg

Experimental Protocols
This protocol outlines the standard procedure for denaturing proteins using SLS (commonly

referred to as SDS in this context) for separation by polyacrylamide gel electrophoresis (SDS-

PAGE).
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Objective: To denature proteins and impart a uniform negative charge for separation based on

molecular weight.

Materials:

Protein sample

2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004%

bromophenol blue, 0.125 M Tris-HCl, pH 6.8)

Heating block or water bath

Microcentrifuge tubes

Procedure:

Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample

buffer in a microcentrifuge tube.

Denaturation: Heat the mixture at 95-100°C for 5 minutes. This step, in conjunction with the

reducing agent (2-mercaptoethanol) and SDS, ensures complete denaturation of the protein

by breaking disulfide bonds and disrupting secondary and tertiary structures.

Centrifugation: Briefly centrifuge the sample to pellet any insoluble material.

Loading: The denatured sample is now ready to be loaded onto a polyacrylamide gel for

electrophoresis. The SDS binds to the protein at a relatively constant ratio (approximately 1.4

g SDS per gram of protein), masking the intrinsic charge of the protein and imparting a net

negative charge that is proportional to its mass.

Signaling Pathways and Mechanisms
SLS is a well-documented skin irritant. Its mechanism of action involves the disruption of the

stratum corneum, the outermost layer of the skin, leading to a cascade of inflammatory

responses.
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Figure 1.1: Signaling cascade of SLS-induced skin irritation.

The process of protein denaturation by SLS is a fundamental technique in biochemistry,

particularly for SDS-PAGE.
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Figure 1.2: Workflow of protein denaturation by SLS for electrophoresis.
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Section 2: 1,2-Dilauroyl-sn-glycero-3-
Phosphoglycerol, Sodium Salt (DLPG)
1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol (DLPG) is a phospholipid containing two lauric acid

(12:0) fatty acid chains. As a phosphatidylglycerol, it is an anionic phospholipid that is a minor

component of eukaryotic cell membranes but is more abundant in bacterial membranes. It is

widely used in the formulation of liposomes for drug delivery and in membrane research.

Fundamental Properties of 1,2-Dilauroyl-sn-glycero-3-
PG (DLPG)
The key properties of DLPG are outlined below.

Property Value References

Chemical Formula C₃₀H₅₈NaO₁₀P

Molecular Weight 632.8 g/mol

Appearance Crystalline solid

Solubility Chloroform: 2 mg/ml

Chain Length
12:0 (Lauric Acid) at sn-1 and

sn-2 positions

Phase Transition Temperature

(Tm)
~0 °C
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Property Description References

Primary Application

Formulation of liposomes and

other lipid-based drug delivery

systems; model membrane

studies.

Biological Role

Component of biological

membranes, particularly in

bacteria. Precursor for

cardiolipin synthesis.

Function in Formulations

Provides a negative surface

charge to liposomes, which

can prevent aggregation and

influence interaction with cells.

Can enhance membrane

fluidity due to its short

saturated acyl chains.

Biocompatibility

Generally considered

biocompatible and is used in

pharmaceutical formulations.

Experimental Protocols
This protocol describes a common method for preparing unilamellar liposomes incorporating

DLPG.

Objective: To formulate stable, unilamellar liposomes of a defined size.

Materials:

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

1,2-Dilauroyl-sn-glycero-3-PG, sodium salt (DLPG)

Cholesterol (optional, for membrane stabilization)
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Chloroform

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Round-bottom flask

Procedure:

Lipid Film Formation:

Dissolve the desired lipids (e.g., a 9:1 molar ratio of DLPC to DLPG) in chloroform in a

round-bottom flask.

Attach the flask to a rotary evaporator and rotate under reduced pressure to evaporate the

chloroform. This will form a thin, uniform lipid film on the inner surface of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the

buffer should be above the phase transition temperature of the lipids (for DLPG-containing

liposomes, room temperature is sufficient).

Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the

buffer. This process results in the formation of multilamellar vesicles (MLVs).

Extrusion for Size Homogenization:

To produce unilamellar vesicles of a uniform size, the MLV suspension is subjected to

extrusion.
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Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100

nm).

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes).

This forces the lipids to re-form into smaller, unilamellar vesicles with a diameter close to

the pore size of the membrane.

Characterization:

The resulting liposome suspension can be characterized for particle size and zeta

potential using dynamic light scattering (DLS).

Biological Interactions and Workflows
DLPG, as an anionic phospholipid, can influence the biophysical properties of lipid bilayers,

which in turn can affect the function of membrane-associated proteins and peptides.
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Figure 2.1: Logical relationships of DLPG's influence on membrane properties.
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The general workflow for preparing and characterizing liposomes using the thin-film hydration

and extrusion method is a standard procedure in nanomedicine and biophysical research.
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Figure 2.2: Experimental workflow for liposome preparation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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